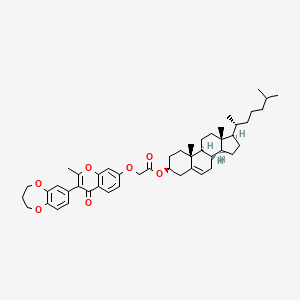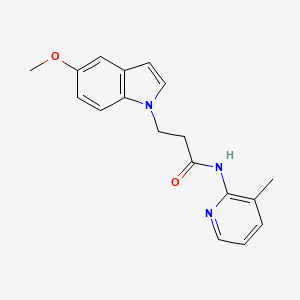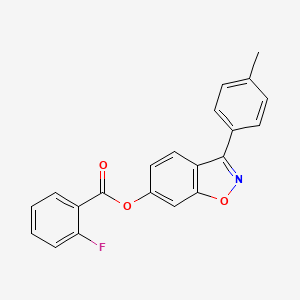
Oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyacetate, also known as iron (III) oxyacetate, is a coordination complex with the chemical formula [Fe₃O(OAc)₆(H₂O)₃]⁺. It is commonly referred to as basic iron acetate and is known for its distinctive brownish-red color. This compound is an early example of a molecular complex of iron that features an oxide ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyacetate can be synthesized by treating aqueous solutions of iron (III) sources with acetate salts. A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free. The reaction involves the formation of a trinuclear complex where the iron centers are equivalent, each being octahedral and bound to six oxygen ligands, including a triply bridging oxide at the center of the equilateral triangle.
Industrial Production Methods
In industrial settings, oxyacetate is prepared by heating iron, acetic acid, and air. This method produces materials loosely described as basic iron acetates, which are used as dyes and mordants.
Chemical Reactions Analysis
Types of Reactions
Oxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide.
Reduction Reactions: The reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include pyridine and dimethylformamide.
Reduction Reactions: Reducing agents are used to convert the cation to a mixed-valence derivative.
Major Products Formed
Substitution Reactions: Substituted complexes with different ligands.
Reduction Reactions: Neutral mixed-valence derivatives containing ferrous and ferric centers.
Scientific Research Applications
Oxyacetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a test for ferric ions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in iron-related disorders.
Industry: Used as a dye and mordant in textile industries and for giving wood an aged appearance.
Mechanism of Action
The mechanism of action of oxyacetate involves its interaction with molecular targets and pathways. The iron centers in the complex can participate in redox reactions, and the oxide ligand can facilitate the transfer of oxygen atoms. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Oxyacetate can be compared with other similar compounds, such as:
- Chromium (III) acetate
- Ruthenium (III) acetate
- Vanadium (III) acetate
- Manganese (III) acetate
- Rhodium (III) acetate
Uniqueness
Oxyacetate is unique due to its trinuclear structure with a triply bridging oxide ligand. This structure imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C48H62O7 |
|---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C48H62O7/c1-29(2)9-7-10-30(3)38-16-17-39-36-14-12-33-26-35(19-21-47(33,5)40(36)20-22-48(38,39)6)55-44(49)28-53-34-13-15-37-42(27-34)54-31(4)45(46(37)50)32-11-18-41-43(25-32)52-24-8-23-51-41/h11-13,15,18,25,27,29-30,35-36,38-40H,7-10,14,16-17,19-24,26,28H2,1-6H3/t30-,35+,36+,38-,39+,40+,47+,48-/m1/s1 |
InChI Key |
ABFSQFVJGKDXHA-VASGZYAJSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)C7=CC8=C(C=C7)OCCCO8 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)C7=CC8=C(C=C7)OCCCO8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(1-benzyl-4-piperidyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11139484.png)
![1,3,6-trimethyl-N~4~-(4-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11139489.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139496.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139500.png)
![(2Z)-3-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11139504.png)
![2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139506.png)

![2-[2-(morpholin-4-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11139522.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11139530.png)

![methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate](/img/structure/B11139546.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B11139549.png)

![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11139561.png)
